REACTION_CXSMILES
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O[CH2:2][CH:3]([CH2:5]O)O.C1C=CC=CC=1.[C:13]1([CH3:19])[CH:18]=C[CH:16]=[CH:15][CH:14]=1>C1(C)C(C)=CC=CC=1>[C:3]1([CH3:5])[CH:18]=[C:13]([CH3:19])[CH:14]=[C:15]([CH3:16])[CH:2]=1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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Name
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Type
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product
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Smiles
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C1(=CC(=CC(=C1)C)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |